(-)-Mitraphyllin

描述

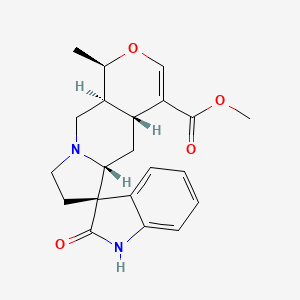

Structure

3D Structure

属性

分子式 |

C21H24N2O4 |

|---|---|

分子量 |

368.4 g/mol |

IUPAC 名称 |

methyl (1R,4aR,5aR,6S,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14+,18-,21+/m1/s1 |

InChI 键 |

JMIAZDVHNCCPDM-GKELRCLMSA-N |

手性 SMILES |

C[C@@H]1[C@@H]2CN3CC[C@@]4([C@H]3C[C@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

规范 SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O |

同义词 |

(1'S,3S,4'aS,5'aS,10'aS)-1,2,5',5'a,7',8',10',10'a-octahydro-1'-methyl-2-oxospiro(3H-indole-3,6'(4'aH)-(1H)pyrano(3,4-f)indolizine)-4'-carboxylic acid methyl ester isopteropodine uncarine E |

产品来源 |

United States |

Isolation and Production Methodologies for Research Purposes

Plant Sources and Chemotaxonomic Considerations in Research

(-)-Mitraphylline is found in several plant species, notably within the Rubiaceae family. Key sources include Uncaria tomentosa, commonly known as Cat's Claw, and species from the Mitragyna genus, such as Mitragyna speciosa (kratom). evitachem.comwikipedia.org

Chemotaxonomic studies highlight variations in alkaloid profiles among different species and even within the same species grown in different geographical locations. For instance, M. speciosa from Thailand is reported to have a higher content of mitragynine (B136389) compared to samples from Malaysia. nih.govnih.gov While mitragynine is often the predominant alkaloid in M. speciosa, mitraphylline (B1677209) is also a significant constituent and can be the major pentacyclic oxindole (B195798) alkaloid in Uncaria tomentosa. medchemexpress.commedchemexpress.comresearchgate.net Research has also detected mitraphylline in Mitragyna diversifolia, Mitragyna hirsuta, and Mitragyna rotundifolia. nih.gov The presence and relative abundance of mitraphylline, alongside other alkaloids like isomitraphylline (B1672261), speciogynine, speciociliatine, and paynantheine, can vary depending on factors such as the plant's age, environmental conditions, and specific chemotype. nih.govnih.gov

Advanced Extraction and Isolation Techniques for (-)-Mitraphyllin from Plant Materials

The extraction and isolation of (-)-Mitraphylline from plant materials typically involve a series of steps to obtain a purified compound for research. Common methods include solvent extraction followed by various purification techniques.

Initial extraction often utilizes organic solvents such as methanol (B129727) or ethanol (B145695) from dried and ground plant material, such as the inner bark of Uncaria tomentosa or leaves of Mitragyna species. evitachem.comresearchgate.netupm.edu.my Conventional methods like maceration and Soxhlet extraction are frequently employed, with methanol being a commonly used solvent in maceration for obtaining bioactive compounds from M. speciosa. upm.edu.mydergipark.org.tr Acid-base partition is a technique used to enrich the alkaloid fraction from the crude extract. researchgate.netnih.govsemanticscholar.org

Chromatographic Separation Strategies (e.g., HPLC-UV/DAD, LC-MS/MS)

Chromatographic techniques are indispensable for the separation and purification of (-)-Mitraphylline from complex plant extracts. High-Performance Liquid Chromatography (HPLC) is widely used, often coupled with detectors such as UV/Diode-Array Detector (DAD) for detection and quantification. researchgate.netnih.govdntb.gov.ua HPLC-UV/DAD allows for the monitoring of the separation process and assessment of purity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful tools for the identification and analysis of mitraphylline within extracts and fractions. researchgate.netresearchgate.netresearchgate.netnih.gov These techniques provide detailed structural information and enable the differentiation of mitraphylline from its stereoisomers. evitachem.comresearchgate.net For instance, LC-MS/MS has been used for the analysis of mitragynine and other indole (B1671886) and oxindole alkaloids, although some methods may not fully resolve certain diastereomers. researchgate.netmdpi.com Semi-preparative HPLC can be employed for the purification of isolated fractions to yield high-purity compounds. mdpi.com

Selective Precipitation and Purification Methods

Selective precipitation can be used as a purification step after initial extraction and partitioning. For example, mitraphylline has been selectively precipitated from an alkaloid-enriched extract using a mixture of toluene/hexane. researchgate.netnih.gov This method can contribute to obtaining a solid form of the compound with improved purity. Further purification steps, such as column chromatography using stationary phases like silica (B1680970) gel and various solvent systems (e.g., chloroform (B151607) and ethyl-acetate mixtures), are also applied to isolate mitraphylline from crude extracts or fractions. dergipark.org.trpasionporlaformulacion.com Crystallization is another method used for purifying mitragynine from crude extracts, which can be adapted for mitraphylline purification. dergipark.org.tr

Standardization of Isolated this compound for Research Applications

Standardization of isolated (-)-Mitraphylline is crucial to ensure consistency and reproducibility in research applications. This involves characterizing the purified compound to confirm its identity and determine its purity. Analytical techniques such as HPLC-UV/DAD, mass spectrometry, UV-visible, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are used for comprehensive characterization. researchgate.netnih.govresearchgate.net

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the (-)-Mitraphylline Core Structure

The total synthesis of (-)-mitraphylline and related oxindole (B195798) alkaloids presents considerable synthetic challenges, primarily related to the construction of the spirocyclic oxindole core and the control of stereochemistry at multiple centers. Various strategies have been developed over the years to address these challenges, often employing elegant reaction sequences and innovative methodologies.

Early approaches to the synthesis of oxindole alkaloids, including mitraphylline (B1677209), involved the oxidative transformation of tetrahydro-β-carbolines acs.orgcdnsciencepub.com. This method has been frequently used to assemble the spiro[pyrrolidine-3,3′-oxindole] system, although its application to certain precursors can lead to epimeric mixtures at specific stereocenters mdpi.com.

More recent total synthesis efforts have explored diverse reaction pathways. A collective formal synthesis approach to bioactive oxindole alkaloids, including (±)-mitraphylline, has been completed using a protecting-group-free manner. This synthesis notably applied two one-pot, sequential transformations to prepare key tetracyclic intermediates: a one-pot N-alkylation/cross-dehydrogenative coupling sequence and a one-pot Michael/Karpocho sequence with minimal purification rsc.org. Another strategy involved a general approach to the synthesis of 9-methoxy substituted indole (B1671886) alkaloids, including mitragynine (B136389), utilizing an enantiospecific method for the synthesis of 4-methoxytryptophan via a regioselective Larock heteroannulation. Key steps in this synthesis included an asymmetric Pictet-Spengler reaction and a Ni(COD)₂ mediated cyclization to establish a specific stereocenter nih.govnih.gov.

The spirocyclic oxindole framework, a crucial structural element of many indole alkaloids including mitraphylline, imparts rigid three-dimensional configurations essential for their biological activities researchgate.netresearchgate.net. The construction of this core with high efficiency and stereocontrol is a central theme in total synthesis strategies.

Stereoselective Synthesis Methodologies

Stereoselective synthesis is paramount in the construction of the (-)-mitraphylline core due to the presence of multiple stereocenters, particularly the all-carbon quaternary stereogenic center at the spiro junction of the oxindole unit researchgate.netbiorxiv.org. Numerous methodologies have been developed for the stereoselective synthesis of spirocyclic oxindoles.

One powerful approach is the use of one-pot multicomponent [3+2] cycloaddition reactions, which have been established as efficient methods for the stereoselective synthesis of the spirooxindole pyrrolidine (B122466) core structure found in many natural products and pharmaceutical compounds researchgate.netmdpi.comresearchgate.netresearchgate.net. This strategy often involves the in situ generation of azomethine ylides which then react with electron-deficient olefins to produce spirooxindoles with contiguous stereocenters mdpi.com.

Chiral catalysts play a significant role in achieving high enantioselectivity in spirooxindole synthesis. For instance, chiral spiro-phosphoric acid catalysis has been investigated for the asymmetric synthesis of related cyclic systems researchgate.net. Organocatalytic asymmetric Michael addition reactions have also been employed in the enantioselective synthesis of spirocyclic oxindoles scilit.com.

Diastereoselective synthesis is equally important. Straightforward regio- and diastereoselective synthesis of spirooxindole-engrafted compounds has been achieved through one-pot multicomponent [3+2] cycloaddition reactions, yielding products with excellent diastereo- and regioselectivity mdpi.comsemanticscholar.org. Acid additive-promoted 1,3-dipolar cycloaddition of nonstabilized azomethine ylides with olefinic oxindoles has also afforded spirooxindole-pyrrolidines with good regio- and diastereoselectivity researchgate.net.

Key Synthetic Intermediates and Reaction Pathways

The total synthesis of (-)-mitraphylline involves the generation and transformation of key synthetic intermediates through specific reaction pathways. While detailed step-by-step synthesis of (-)-mitraphylline itself was not extensively detailed in the search results, information on the synthesis of related oxindole alkaloids and the construction of the spirooxindole core provides insight into the likely intermediates and reactions involved.

In collective formal synthesis approaches to oxindole alkaloids, key tetracyclic intermediates have been prepared using one-pot N-alkylation/cross-dehydrogenative coupling and Michael/Karpocho sequences rsc.org. The oxidative rearrangement of tetrahydro-β-carbolines is a frequently used method to assemble the spiro[pyrrolidine-3,3′-oxindole] system, implying tetrahydro-β-carboline derivatives as key intermediates mdpi.comsemanticscholar.org.

The conversion of tetrahydro-β-carboline alkaloids into oxindoles, including mitraphylline and rhyncophylline, has been reported, suggesting these as precursors acs.orgcdnsciencepub.com. This conversion can involve oxidative processes. For example, the dehydrogenation of mitraphyllal, a derivative obtained from mitraphylline, produced 3,4-diethylpyridine (B8815699) and 3-ethyloxindole, illustrating transformations within the core structure cdnsciencepub.com.

The construction of the spirooxindole core often involves the formation of the quaternary carbon center. Strategies for enantioselective construction of this center have been developed, for example, through catalytic asymmetric α-ethynylation reactions of oxindoles researchgate.net.

Reaction pathways frequently employed in the synthesis of the spirooxindole core include 1,3-dipolar cycloaddition reactions of azomethine ylides with activated olefins or imines researchgate.netmdpi.comresearchgate.netresearchgate.netsemanticscholar.orgresearchgate.net. These cycloadditions are powerful tools for the construction of nitrogen-containing heterocycles with multiple stereocenters. Other reactions mentioned in the context of spirooxindole synthesis include intramolecular Mannich reactions and oxidative reactions of tryptolines mdpi.com.

Rational Design and Synthesis of (-)-Mitraphylline Analogs and Derivatives

The rational design and synthesis of analogs and derivatives of natural products like (-)-mitraphylline are crucial for exploring their structure-activity relationships and developing compounds with potentially improved pharmacological properties. This involves strategic modifications to the core structure while considering the impact on biological activity and synthetic feasibility.

Rational design approaches are often guided by the desired biological target or activity. For spirooxindole derivatives, this has included targeting kinases like CDK2 and EGFR, or proteins involved in protein-protein interactions like MDM2 nih.govpensoft.netpensoft.net. Molecular docking studies are frequently employed in the rational design phase to predict the binding affinity of designed compounds to their targets pensoft.netpensoft.net.

The synthesis of spirooxindole analogs often leverages the methodologies developed for the total synthesis of the core structure, adapting them to introduce different substituents or modify specific rings. The spirooxindole scaffold is considered a privileged structure in drug discovery due to its presence in many bioactive molecules and its ability to bind to multiple receptors researchgate.netresearchgate.netacs.org.

Strategies for Structural Diversification

Strategies for the structural diversification of the spirooxindole scaffold, including that of mitraphylline analogs, aim to create libraries of compounds with varied substituents and ring systems. This diversification allows for comprehensive exploration of the chemical space around the spirooxindole core.

One effective strategy is the use of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from three or more starting materials in a single pot acs.orgbioorganica.com.ua. Engaging isatins, a common precursor for the spirooxindole core, in MCRs is a useful strategy for accessing structural diversity acs.org.

Modifications can be introduced at various positions of the spirooxindole framework. For example, functionalization of the oxindole ring or the appended heterocyclic system can lead to diverse analogs. Strategies for late-stage diversification of spirocyclic compounds have also been developed, allowing for the introduction of various functional groups using reactions like click chemistry, Suzuki coupling, and Sonogashira coupling acs.org.

Inspired by pyrrolidinyl-spirooxindole natural products, novel series of spirooxindoles have been synthesized through one-pot three-component reactions, often involving [3+2] cycloaddition reactions nih.gov. Combining the spirooxindole motif with other pharmacologically relevant scaffolds, such as coumarins, is another strategy for developing hybrid molecules with potentially enhanced activity pensoft.netpensoft.net.

Enantioselective and Diastereoselective Synthesis of Novel Spirooxindoles

The synthesis of novel spirooxindoles, particularly for pharmacological evaluation, requires precise control over stereochemistry to obtain specific enantiomers or diastereomers. Many biological targets exhibit high stereoselectivity in their interactions with small molecules.

Enantioselective synthesis of spirocyclic oxindoles has been a major focus of research, with various catalytic asymmetric methods being developed researchgate.netscilit.comresearchgate.net. These methods often rely on chiral catalysts, such as chiral phosphoric acids or metal complexes, to induce asymmetry during key bond-forming steps researchgate.netscilit.com. Organocatalysis, utilizing small organic molecules as catalysts, has also proven effective in the enantioselective synthesis of spirooxindoles scilit.com.

Diastereoselective synthesis is crucial for controlling the relative stereochemistry when multiple stereocenters are formed in a single reaction sequence. As mentioned earlier, 1,3-dipolar cycloaddition reactions are powerful tools for the diastereoselective construction of spirooxindole systems mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net. Careful selection of reactants and reaction conditions allows for control over the facial selectivity of the cycloaddition, leading to the preferential formation of specific diastereomers.

The development of stereoselective synthetic methodologies allows for the preparation of individual stereoisomers of spirooxindoles, which is essential for studying their distinct biological profiles. For example, studies on the enantioselective synthesis of spiro[indolizidine-1,3′-oxindoles] have focused on controlling the stereochemistry at multiple positions within the tetracyclic framework mdpi.comresearchgate.net.

Biosynthesis Pathway Elucidation of Mitraphyllin

Identification of Putative Biosynthetic Precursors

The biosynthesis of monoterpenoid indole (B1671886) alkaloids, including mitraphylline (B1677209), begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452). This reaction is catalyzed by the enzyme strictosidine synthase (STR). Strictosidine (with a 3S stereochemistry) is considered a central intermediate for the downstream biosynthesis of various MIAs and oxindole (B195798) alkaloids.

Following the formation of strictosidine, deglucosylation by strictosidine β-D-glucosidase (SGD) yields a reactive dialdehyde (B1249045) intermediate, strictosidine aglycone. This aglycone is a crucial branch point in the MIA pathway, leading to the formation of various structural skeletons, including the corynanthe, yohimbine, and heteroyohimbine types, through reduction reactions. Mitraphylline, an oxindole alkaloid, is biosynthesized from 3R intermediates, which are derived from the initial 3S strictosidine precursor. Putative oxindole biosynthetic precursors include those with a 3R configuration, such as 3R-epi-ajmalicine.

Characterization of Enzymatic Steps in (-)-Mitraphylline Biosynthesis

The conversion of the central intermediate strictosidine aglycone into the diverse array of MIAs and oxindoles involves a series of enzymatic transformations. While the complete enzymatic pathway specifically leading to (-)-mitraphylline is still being fully elucidated, research into related oxindole alkaloids and the broader MIA pathway provides significant insights.

The formation of the oxindole scaffold is thought to involve an oxidative rearrangement in the tetrahydro-β-carboline moiety of an indole alkaloid precursor. This rearrangement likely occurs at the C-3 and C-7 positions. Studies suggest this process might involve epoxidation on the indole ring followed by a (semi-)pinacol rearrangement.

Investigation of Key Enzyme Activities (e.g., Alcohol Dehydrogenases, O-Methyltransferases)

Enzymes such as alcohol dehydrogenases (specifically medium-chain dehydrogenases/reductases, MDRs) and cytochrome P450 monooxygenases (CYPs) play significant roles in the biosynthesis of MIAs and oxindoles.

Medium-chain alcohol dehydrogenases, such as dihydrocorynantheine (B1227059) synthase (DCS), are involved in the reduction of strictosidine aglycone, leading to various MIA skeletons. Specific DCS isoforms can produce different stereoisomers.

Cytochrome P450 enzymes are implicated in various oxidative steps, including hydroxylations and rearrangements, within the MIA pathway. A cytochrome P450 enzyme, MsCYP72056, has been shown to be involved in the formation of spirooxindole alkaloids from 3R precursors in Mitragyna speciosa. This enzyme exhibits strict stereochemical selectivity for 3R precursors in the biosynthesis of pentacyclic spirooxindole alkaloids like uncarines. Given the structural similarity and co-occurrence of mitraphylline with these alkaloids, MsCYP72056 or homologous enzymes are likely involved in the late stages of mitraphylline biosynthesis.

O-methyltransferases (OMTs) are also known to act on MIA precursors, catalyzing methylation reactions. While specific OMTs directly involved in the methylation steps leading to mitraphylline haven't been explicitly detailed in the search results, they are common in MIA biosynthesis.

Role of Stereochemistry in Biosynthetic Transformations

Stereochemistry is critical in the biosynthesis of mitraphylline and other oxindole alkaloids. The initial precursor, strictosidine, has a 3S configuration. However, mitraphylline is biosynthesized from 3R intermediates. The inversion of stereochemistry at the C3 position from 3S to 3R is a key step in the biosynthesis of numerous 3R MIAs and oxindoles.

Recent studies have identified an oxidase-reductase pair, specifically a heteroyohimbine/yohimbine/corynanthe C3-oxidase (HYC3O) and a C3-reductase (HYC3R), that collaboratively catalyze the inversion of the 3S stereochemistry to 3R across a range of substrates. This enzymatic system resolves the long-standing question regarding the origin of 3R MIAs and oxindole derivatives.

The stereochemical configuration at other centers, such as C-7, C-15, and C-20, is also crucial and contributes to the diversity of spirooxindole structures. Studies comparing the stereochemistry of mitraphylline and its isomers with related indole alkaloids have helped assign configurations at various asymmetric centers.

Localization of Biosynthetic Gene Expression within Plant Tissues

The localization of gene expression for enzymes involved in MIA biosynthesis can vary within plant tissues. In Mitragyna speciosa, upstream MIA biosynthetic pathway genes, including those in the methylerythritol 4-phosphate (MEP) and secoiridoid pathways, are preferentially expressed in roots. This suggests that early biosynthetic steps may be more active in root tissue.

While specific localization data for all genes involved in mitraphylline biosynthesis is not extensively detailed in the provided results, studies on Uncaria tomentosa root cultures have shown that the activities and mRNA transcript levels of strictosidine synthase and strictosidine β-glucosidase are enhanced upon elicitation, suggesting their presence and activity in roots. The diversification of the alkaloid profile in Uncaria tomentosa appears to occur as it moves downward in the plant, potentially related to the bioconversion of ring junctions.

Biotechnological Approaches for Biosynthetic Pathway Engineering

Biotechnological approaches, such as metabolic engineering and synthetic biology, are being explored to manipulate and engineer the biosynthesis of valuable plant alkaloids, including MIAs and oxindoles. Understanding the enzymatic steps and genes involved in the biosynthesis of compounds like mitraphylline is crucial for these efforts.

Overexpression of biosynthesis genes is a common strategy to enhance metabolite production. For example, in the context of tropane (B1204802) alkaloid biosynthesis, overexpression of specific enzymes has been studied in hairy root cultures.

Synthetic biology approaches aim to reconstruct entire biosynthetic pathways in heterologous hosts like yeast or Escherichia coli. While the complete pathway for mitraphylline biosynthesis in a microbial host is not yet reported, progress in reconstituting parts of related MIA pathways, such as that for mitragynine (B136389), in yeast and E. coli demonstrates the potential for producing these complex alkaloids through synthetic biology. The discovery and characterization of key enzymes, such as MsCYP72056 involved in spirooxindole formation, provide valuable tools for such engineering efforts. Precursor-directed biosynthesis approaches, where modified precursors are fed to plant cultures, have also been used to produce unnatural oxindole alkaloid analogues in Uncaria guianensis.

Pharmacological Activities and Mechanistic Investigations Pre Clinical Focus

Cellular and Molecular Pharmacological Effects in In Vitro Models

In vitro studies have investigated the direct effects of (-)-Mitraphylline on different cell types, providing insights into its cellular and molecular mechanisms. ncats.io

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

(-)-Mitraphylline has demonstrated antiproliferative and cytotoxic effects in a variety of cancer cell lines. ncats.ioresearchgate.netresearchgate.netfrontiersin.org Studies have been conducted on human breast cancer, sarcoma, bladder cancer, lymphoblastic leukemia, human brain glioma, and neuroblastoma cell lines. ncats.ioresearchgate.netresearchgate.net

Effects on Cell Growth Inhibition and Cell Viability

Micromolar concentrations of (-)-Mitraphylline have been shown to inhibit the growth of cancer cell lines in a dose-dependent manner. researchgate.netresearchgate.net For instance, concentrations ranging from 5 µM to 40 µM inhibited the growth of human Ewing's sarcoma MHH-ES-1 and breast cancer MT-3 cell lines. researchgate.net The IC₅₀ values (half-maximal inhibitory concentration) for (-)-Mitraphylline have been determined for various cancer cell lines. researchgate.netresearchgate.netcaymanchem.com

Here is a table summarizing some reported IC₅₀ values:

| Cell Line | IC₅₀ (µM) | Time (h) | Source |

| MHH-ES-1 (Ewing's sarcoma) | 17.15 ± 0.82 | 30 | researchgate.netncats.io |

| MT-3 (Breast cancer) | 11.80 ± 1.03 | 30 | researchgate.netncats.io |

| SKN-BE(2) (Neuroblastoma) | 12.3 | 30 | researchgate.netcaymanchem.comnih.gov |

| GAMG (Glioma) | 20 | 48 | researchgate.netcaymanchem.comnih.gov |

These IC₅₀ values were reported to be smaller than those obtained for reference control compounds like cyclophosphamide (B585) and vincristine (B1662923) in some studies. researchgate.netresearchgate.net This suggests that (-)-Mitraphylline can be a promising agent for inhibiting the growth of these cancer cells. researchgate.netresearchgate.net

Induction of Apoptosis and Cell Cycle Modulation

Research indicates that (-)-Mitraphylline can induce apoptosis (programmed cell death) in cancer cells. ncats.iofrontiersin.org The anti-cancer properties of Uncaria compounds, including (-)-Mitraphylline, encompass the induction of apoptosis. researchgate.netfrontiersin.org Some studies on Uncaria tomentosa extracts, which contain (-)-Mitraphylline, have shown the induction of apoptosis and inhibition of proliferation in human tumor cells. griffith.edu.au The induction of apoptosis is considered a desirable strategy for cancer treatment. phcogj.com

Furthermore, the anticancer properties of pentacyclic oxindole (B195798) alkaloids (POAs) like (-)-Mitraphylline have been demonstrated through various mechanisms, including the blocking of the cell cycle. frontiersin.org While some studies on Mitragyna speciosa extracts (also containing (-)-Mitraphylline) have shown cell cycle arrest at specific phases (S and G2/M) in certain cell lines, these findings are often associated with the extract as a whole rather than isolated (-)-Mitraphylline. phcogj.com

Immunomodulatory Effects and Phagocytosis Enhancement in Cell-Based Assays

(-)-Mitraphylline has been investigated for its potential immunomodulatory effects in cell-based assays. ncats.io Studies have explored its impact on immune cell function, including phagocytosis. e-lactancia.orgscielo.br

Early research involving oxindole alkaloids from Uncaria tomentosa, including (-)-Mitraphylline, reported a pronounced enhancement effect on phagocytosis in granulocytic tests. e-lactancia.orggoogle.com However, some studies specifically testing isolated (-)-Mitraphylline on phagocytosis in vitro did not observe a significant effect, suggesting that the activity might depend on the type of alkaloid or the presence of other substances in extracts. e-lactancia.orgscielo.br

More recent studies have focused on the effects of (-)-Mitraphylline on the activation of primary human neutrophils and macrophages. caymanchem.comresearchgate.netresearchgate.net

Modulation of Cytokine Production (e.g., TNF-α, Interleukins)

(-)-Mitraphylline has shown the ability to modulate the production of cytokines involved in inflammatory processes. ncats.iocaymanchem.comresearchgate.netresearchgate.netnih.gov In vitro studies using LPS-activated human primary neutrophils have shown that (-)-Mitraphylline can reduce the expression and secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8. caymanchem.comresearchgate.net This reduction brought cytokine levels closer to those observed in basal control conditions. researchgate.net

While some in vivo studies in murine models have provided data on cytokine modulation by (-)-Mitraphylline, the focus here is strictly on in vitro findings. ncats.ioresearchgate.netnih.gov In vitro studies on LPS-stimulated mouse macrophages (RAW 264.7) have also indicated that (-)-Mitraphylline inhibits the production of inflammatory cytokines like TNF-α and IL-6 by reducing the nuclear factor (NF)-κB transcription factor. researchgate.net

Investigation of Receptor Binding and Ligand-Target Interactions

Investigations into the molecular mechanisms of (-)-Mitraphylline include exploring its interactions with various receptors and cellular targets. nih.govmdpi.comresearchgate.netresearchgate.net Receptor ligand binding assays are commonly used to characterize the interactions between receptors and potential ligands. creative-biolabs.com

Studies have explored the binding affinity and functional activity of kratom alkaloids, including oxindole derivatives, at human opioid receptors. nih.gov While much attention has been given to indole (B1671886) alkaloids like mitragynine (B136389), research on the binding affinity of minor oxindole alkaloids, such as those related to (-)-Mitraphylline, is ongoing. nih.gov Some oxindole alkaloids have shown binding to the human µ-opioid receptor (hMOR). nih.gov

Beyond opioid receptors, research has also investigated the interaction of (-)-Mitraphylline with other biological targets. For instance, studies have examined its binding to the beta-amyloid 1-40 protein, which is relevant in Alzheimer's disease research. researchgate.net Capillary electrophoresis methods, including the Hummel-Dreyer method and Scatchard analysis, have been applied to study the binding of oxindole alkaloids like (-)-Mitraphylline to proteins. researchgate.net The shape of the Scatchard plot in one study suggested a one-class binding character for the interaction between (-)-Mitraphylline and a specific protein (A protein). researchgate.net

Furthermore, in silico studies, such as molecular docking and reverse docking, are employed to predict potential protein targets and analyze binding interactions of compounds like the pentacyclic oxindole alkaloids from Uncaria tomentosa. researchgate.netmdpi.com These computational approaches can provide predictive structural information about ligand-target complexes and aid in understanding the molecular mechanisms of action. researchgate.netmdpi.com

(-)-Mitraphylline has also been identified as a substrate and inhibitor of certain drug transporters, such as MDR1 (P-glycoprotein). mdpi.com In vitro studies have shown that (-)-Mitraphylline competitively inhibits MDR1 activity. mdpi.com It has also shown inhibitory effects on other transporters like OCT1, OCT2, OCTN1, ENT1, and BCRP, although the extent of inhibition varies. mdpi.com

Affinity for Specific Receptor Subtypes

Research into the receptor interactions of (-)-Mitraphylline often draws comparisons with related alkaloids, particularly those from Mitragyna speciosa, such as mitragynine and 7-hydroxymitragynine, which are known to interact with opioid receptors. uthscsa.eduusda.govwjgnet.comacs.orgthieme-connect.comnih.gov While mitragynine and its derivatives have shown notable binding affinity, particularly for the mu-opioid receptor (MOR), studies have also explored the interactions of other related oxindole alkaloids. thieme-connect.comnih.gov Some oxindole alkaloids have demonstrated predominant binding to the human mu-opioid receptor (hMOR) compared to kappa (hKOR) and delta (hDOR) opioid receptors. nih.gov Although direct comprehensive binding profiles of (-)-Mitraphylline across a wide range of receptor subtypes, including opioid receptors, are still being extensively investigated, studies have included it in competitive binding assays alongside other Mitragyna alkaloids, where related compounds showed the highest binding affinity to the mu opioid receptor. thieme-connect.com Additionally, (-)-Mitraphylline has been observed to exhibit high plasma protein binding, exceeding 90%. taylorandfrancis.comresearchgate.net

Binding Kinetics and Thermodynamics

The study of binding kinetics and thermodynamics provides crucial insights into the dynamic interaction between a ligand and its target. Capillary electrophoresis (CE) is a technique that has been employed to investigate binding interactions and determine binding constants. nih.govznaturforsch.commdpi.comchromatographyonline.com Specifically, the interaction between (-)-Mitraphylline and beta-amyloid 1-40 (Aβ1-40 protein) has been studied using CE, employing the Hummel-Dreyer method and Scatchard analysis. nih.govznaturforsch.comresearchgate.net This research determined a binding constant (K) of 9.95 x 105 M-1 for the (-)-Mitraphylline-Aβ1-40 protein complex. nih.govresearchgate.net The Scatchard plot analysis suggested a one-class binding characteristic for this interaction. researchgate.net Understanding the kinetics and thermodynamics of binding is fundamental as these properties, particularly binding rates, have been correlated with in vivo drug efficacy and even the nature of ligand activity (agonist or antagonist). usi.chkhanacademy.orgubc.canih.gov

Enzyme Inhibition Studies

(-)-Mitraphylline has demonstrated inhibitory effects on certain enzymes involved in biological processes. Notably, it has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) in immune cells. evitachem.comresearchgate.net Furthermore, research indicates that (-)-Mitraphylline plays a role in regulating the expression of cyclooxygenase-2 (COX-2). mdpi.com Computational studies have also suggested potential inhibitory interactions of (-)-Mitraphylline with targets such as dihydrofolate reductase and mouse double minute 2 homolog (MDM2). researchgate.netphcogj.com In contrast to some related alkaloids like mitragynine and 7-hydroxymitragynine, (-)-Mitraphylline did not show significant inhibition of P-glycoprotein in one evaluation. researchgate.net

Modulation of Signaling Pathways

A significant area of research into the mechanism of action of (-)-Mitraphylline has focused on its ability to modulate key cellular signaling pathways, particularly those involved in inflammation and cell proliferation. (-)-Mitraphylline has been shown to inhibit the nuclear factor (NF)-κB transcription factor. researchgate.netmdpi.comresearchgate.netresearchgate.net Inhibition of NF-κB is a crucial mechanism by which (-)-Mitraphylline reduces the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.netmdpi.comresearchgate.net Beyond NF-κB, (-)-Mitraphylline has also been found to regulate the MAPK signaling pathway. mdpi.comresearchgate.netresearchgate.netymerdigital.com The modulation of both NF-κB and MAPK pathways is considered to contribute to the observed anti-inflammatory properties of (-)-Mitraphylline and is also implicated in its potential anti-cancer effects. researchgate.netresearchgate.net

In Vivo Pharmacological Studies in Animal Models (Focus on Mechanisms)

Pre-clinical investigations utilizing animal models have been instrumental in understanding the in vivo pharmacological activities and underlying mechanisms of (-)-Mitraphylline. Murine models, in particular, have been used to study its effects, primarily focusing on inflammatory conditions. mdpi.comresearchgate.netresearchgate.netuminho.ptpasionporlaformulacion.com

Pre-clinical Models for Studying Specific Biological Activities

Animal models serve as valuable tools for evaluating the biological activities of compounds like (-)-Mitraphylline in a complex physiological setting. Murine models of inflammation, such as those induced by lipopolysaccharide (LPS), have been employed to assess the anti-inflammatory potential of (-)-Mitraphylline. researchgate.netresearchgate.netuminho.ptpasionporlaformulacion.com These models allow for the investigation of how (-)-Mitraphylline affects systemic inflammatory responses. While related alkaloids have been studied in animal models for activities like antinociception mediated through opioid receptors, the in vivo mechanistic studies specifically centered on (-)-Mitraphylline have largely focused on its anti-inflammatory effects. uthscsa.eduuminho.pt

Investigation of Mechanistic Pathways in Animal Physiology

In vivo studies in animal models have provided evidence supporting the mechanisms of action observed in vitro. In murine models of LPS-induced inflammation, oral administration of (-)-Mitraphylline has been shown to significantly suppress the release of a range of pro-inflammatory cytokines. researchgate.netresearchgate.netuminho.ptpasionporlaformulacion.com This includes notable reductions in interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.netpasionporlaformulacion.com The observed reduction in cytokine production in these animal models supports the in vitro findings regarding the modulation of inflammatory signaling pathways like NF-κB and MAPK. researchgate.netmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netymerdigital.com Furthermore, in this murine model, (-)-Mitraphylline also demonstrated a reduction in interleukin-4 (IL-4) production. researchgate.netresearchgate.netpasionporlaformulacion.com The effects on cytokine profiles in vivo were, in some aspects, comparable to those of dexamethasone, a known anti-inflammatory agent. researchgate.netresearchgate.netpasionporlaformulacion.com These in vivo studies in animal models are crucial for bridging the gap between in vitro observations and potential physiological effects, providing evidence for the mechanistic pathways through which (-)-Mitraphylline exerts its biological activities in a living system.

Structure Activity Relationship Sar Investigations of Mitraphyllin

Correlating Structural Motifs with Specific Pharmacological Activities

The pharmacological activities of (-)-Mitraphylline and related oxindole (B195798) alkaloids are closely linked to their structural features, particularly the pentacyclic framework and the functional groups present. evitachem.com While detailed, systematic studies correlating specific structural motifs of (-)-Mitraphylline with a comprehensive range of pharmacological activities are ongoing, research on (-)-Mitraphylline and related spirooxindole alkaloids provides insights into these relationships.

The spirooxindole core is a key structural feature found in (-)-Mitraphylline and other alkaloids with reported biological activities, including anticancer properties. rsc.orgnih.gov Studies on synthetic spirooxindole derivatives have demonstrated significant anti-triple negative breast cancer activity, highlighting the importance of this scaffold. researchgate.net The presence of a pentacyclic system in (-)-Mitraphylline provides rigidity and specificity that are important for interactions with biological targets. evitachem.com Functional groups such as hydroxyl and amine groups are also considered crucial for its pharmacological properties. evitachem.com

Research indicates that (-)-Mitraphylline exhibits potential anticancer effects against various cell lines, including human brain cancer, neuroblastoma, malignant glioma, human Ewing's sarcoma, and breast cancer cells. frontiersin.orgresearchgate.net While the precise structural determinants for each of these activities are still being fully elucidated, the core pentacyclic oxindole structure is understood to play a significant role.

Stereochemical Influences on Biological Activity and Receptor Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, significantly influences the biological activity and receptor interactions of chiral compounds like (-)-Mitraphylline. (-)-Mitraphylline possesses multiple chiral centers, and it exists as one of several possible stereoisomers. wikipedia.orguni.lu Isomitraphylline (B1672261), a stereoisomer of (-)-Mitraphylline, shares the same molecular formula and connectivity but differs in the spatial arrangement of atoms. evitachem.com

Studies on spirooxindole compounds, including those structurally related to (-)-Mitraphylline, have shown that stereochemistry can have a major effect on binding affinities to biological targets, with significant differences observed between different stereoisomers. researchgate.net This underscores the principle that the precise three-dimensional orientation of functional groups and structural elements is critical for proper recognition and interaction with receptors and enzymes. The interconversion between stereoisomers can occur under certain conditions, such as acidic or basic environments, via processes like retro-Mannich/Mannich reactions through a ring-opened intermediate. nih.govresearchgate.net This interconversion can potentially impact the observed biological activity of a mixture of isomers.

The differentiation of stereoisomers like (-)-Mitraphylline and isomitraphylline has been achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. evitachem.com Understanding the specific stereochemical configurations required for optimal binding to particular receptors is a key aspect of SAR studies and can guide the design of more potent and selective analogs.

Computational Chemistry and Molecular Modeling in SAR Studies

Computational chemistry and molecular modeling techniques are powerful tools used in SAR investigations of compounds like (-)-Mitraphylline. These methods allow researchers to explore the potential interactions between a molecule and its biological targets at an atomic level, predict binding affinities, and analyze the impact of structural modifications without the need for immediate experimental synthesis and testing. preprints.orgdntb.gov.uaresearchgate.net

Molecular Docking and Dynamics Simulations for Target Engagement

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand, such as (-)-Mitraphylline, when bound to a specific protein target. nih.govunmul.ac.id This method estimates the binding affinity between the molecule and the target site, providing insights into the potential strength of the interaction. nih.govunmul.ac.id Molecular dynamics (MD) simulations extend docking studies by simulating the movement and behavior of the protein-ligand complex over time in a dynamic environment, often including solvent molecules. mdpi.comnih.gov MD simulations provide a more realistic representation of the binding event and can assess the stability of the complex. nih.govnih.gov

Molecular docking and dynamics simulations have been applied to study the interactions of (-)-Mitraphylline and related alkaloids with various protein targets. For example, studies have investigated the binding of (-)-Mitraphylline and other Mitragyna speciosa alkaloids to the SARS-CoV-2 main protease (Mpro), a key target for antiviral drugs. unmul.ac.idscienceopen.com These studies predict binding affinities and analyze the interactions within the active site. unmul.ac.idscienceopen.com Molecular docking has also been used to evaluate the potential of (-)-Mitraphylline as an inhibitor of estrogen receptor alpha (ERα) and MDM2 protein, targets relevant to breast cancer therapy. phcogj.comunair.ac.idphcogj.com Results from such docking studies can indicate a favorable binding affinity, suggesting potential inhibitory activity. phcogj.comunair.ac.idphcogj.com Furthermore, molecular dynamics simulations have been employed to assess the stability of these protein-ligand complexes over time. researchgate.netfrontiersin.orgnih.govmdpi.comnih.gov

Data from molecular docking studies often include binding free energies (ΔG), which represent the estimated energy released upon binding, with more negative values indicating stronger binding affinity.

| Compound | Target Protein | Predicted Binding Free Energy (kcal/mol) | Reference |

| Mitraphylline (B1677209) | SARS-CoV-2 Mpro | -7.0 | scienceopen.com |

| Mitraphylline | P53 protein | Best values among tested alkaloids | phcogj.comunair.ac.id |

| Speciophylline | Estrogen Receptor (ERα) | Best values among tested alkaloids | phcogj.comunair.ac.id |

Note: "Best values" for P53 and ERα indicate favorable binding compared to other tested alkaloids in the specific study. phcogj.comunair.ac.id

MD simulations provide data on the stability of the protein-ligand complex over time, often reported as Root Mean Square Deviation (RMSD) of the protein backbone and ligand. Stable complexes typically show lower fluctuations in RMSD after an initial equilibration phase. frontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the structural properties (descriptors) of a set of molecules and their biological activity. preprints.orgnih.govmdpi.com By analyzing the variations in structural features and corresponding biological activities within a series of related compounds, QSAR models can predict the activity of new, untested molecules. preprints.orgnih.govmdpi.com

QSAR studies involving spiro-alkaloids, including those structurally related to (-)-Mitraphylline, have been conducted to understand their anti-oncological properties. rsc.org These models utilize various molecular descriptors that quantify different aspects of the molecular structure, such as physicochemical properties, electronic properties, and spatial arrangements. rsc.orgpreprints.org Examples of molecular descriptors considered in QSAR studies include the number of rotatable bonds, chiral centers, cyclic motifs, aromatic rings, hydrogen bond acceptors and donors, and lipophilicity (logP). preprints.orgnih.gov

Multi-linear regression (MLR) QSAR has been used in studies involving related compounds to identify key molecular descriptors that are important for biological activity. researchgate.net While specific detailed QSAR models focused solely on (-)-Mitraphylline were not extensively detailed in the search results, the application of QSAR to related spirooxindole and alkaloid scaffolds demonstrates its relevance to understanding the SAR of this class of compounds. rsc.orgpreprints.orgnih.govmdpi.com These studies help in understanding which structural parameters control bioactivity and can be used to validate experimental data and guide the design of compounds with improved properties. rsc.org

Advanced Analytical Methodologies in Research Settings

Chromatographic Techniques for Quantitative Analysis in Research

Chromatography is a cornerstone for the separation and quantitative analysis of (-)-Mitraphylline. The choice of technique depends on the sample complexity, required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of oxindole (B195798) alkaloids, including (-)-Mitraphylline. researchgate.net When coupled with Diode-Array Detectors (DAD) or Photodiode-Array Detectors (PDA), HPLC provides robust quantitative data and spectral information for peak purity assessment.

Researchers have developed and validated HPLC methods for the determination of pentacyclic oxindole alkaloids in Uncaria tomentosa, where (-)-Mitraphylline is a major constituent. nih.govnih.gov These methods demonstrate good selectivity, linearity, accuracy, and precision. nih.gov A typical analysis involves a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or triethylammonium acetate) and an organic solvent like acetonitrile. nih.govresearchgate.net Detection is commonly performed at a wavelength of 245 nm, where oxindole alkaloids exhibit significant absorbance. nih.govresearchgate.net The validation of these methods often shows a high degree of linearity (with correlation coefficients r² ≥ 0.999) and low limits of detection (LOD) and quantification (LOQ), making them suitable for rigorous quality control and research applications. nih.gov

Table 1: Example HPLC-DAD/PDA Method Parameters for (-)-Mitraphylline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., 3 µm or 5 µm particle size) | nih.gov |

| Mobile Phase | Acetonitrile and 10 mM phosphate buffer (pH 7.0) | nih.gov |

| Detection Wavelength | 245 nm | nih.govresearchgate.net |

| Linearity Range (Example) | 0.40 - 20 µg/mL | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.8 ppm (µg/mL) | nih.gov |

| Limit of Quantification (LOQ) | 2.4 ppm (µg/mL) | nih.gov |

For analyzing (-)-Mitraphylline in complex matrices like biological fluids or intricate herbal products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity and selectivity. lcms.czresearchgate.net This technique couples the separation power of LC with the precise detection capabilities of tandem mass spectrometry.

The methodology typically employs an electrospray ionization (ESI) source in positive ion mode. nih.govnih.gov Quantification is achieved using the multiple reaction monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions, significantly reducing matrix interference and enhancing detection limits. nih.gov This approach allows for the detection of ultra-trace amounts of the analyte, with detection limits often reaching the low nanogram per milliliter (ng/mL) level. nih.govsu.ac.th The high accuracy and precision of LC-MS/MS make it an invaluable tool for pharmacokinetic and metabolic studies involving (-)-Mitraphylline and related alkaloids. nih.govsu.ac.th

Supercritical Fluid Chromatography (SFC) is emerging as a powerful and "green" alternative to traditional HPLC for the analysis of natural products, including alkaloids. twistingmemoirs.comteledynelabs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic co-solvent. twistingmemoirs.comteledynelabs.com

The advantages of SFC include faster analysis times, higher separation efficiency, and reduced consumption of organic solvents compared to HPLC. twistingmemoirs.comchromatographyonline.com The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without compromising resolution. chromatographyonline.com This technique is particularly well-suited for chiral separations and for analyzing structurally similar compounds like the isomeric oxindole alkaloids found alongside (-)-Mitraphylline. chromatographyonline.comnih.gov While specific applications for (-)-Mitraphylline are not as widely published as HPLC, the principles of SFC make it a highly promising technique for future research in alkaloid analysis. researchgate.net

Spectroscopic Characterization Techniques for Research Standards

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of (-)-Mitraphylline, forming the basis for creating certified research standards.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural characterization of organic molecules like (-)-Mitraphylline. researchgate.net One-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide detailed information about the carbon skeleton and the relative stereochemistry of the molecule. nih.govresearchgate.netmdpi.com

The analysis of NMR data allows for the unambiguous assignment of all proton and carbon signals in the molecule's structure. researchgate.net This detailed structural map is crucial for differentiating (-)-Mitraphylline from its stereoisomers, such as isomitraphylline (B1672261). researchgate.net The chemical shifts obtained from NMR analysis serve as a unique fingerprint for the compound, essential for verifying the identity and purity of an analytical standard. nih.govresearchgate.net

Table 2: Selected ¹H-NMR and ¹³C-NMR Chemical Shifts for (-)-Mitraphylline

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| OCH₃ | 3.70 (s) | 51.3 | nih.govresearchgate.net |

| C=CH | 7.48 (s) | 145.0 | nih.govresearchgate.net |

| C-3 | - | 73.4 | nih.govresearchgate.net |

| C-2' | - | 181.1 | nih.govresearchgate.net |

Note: The data presented are representative and may vary slightly depending on the solvent and instrument used.

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information for the characterization of (-)-Mitraphylline.

UV-Vis spectroscopy is used to identify the chromophores present in the molecule. The UV spectrum of (-)-Mitraphylline is characteristic of its oxindole and α,β-unsaturated ester functional groups. researchgate.netcdnsciencepub.com The wavelength of maximum absorbance (λmax) is a key parameter used in quantitative analysis methods like HPLC-UV. nih.gov

Integrated Omics Approaches in Plant Metabolomics (e.g., Transcriptome and Metabolome Analysis)

Integrated omics represents a powerful strategy in modern plant biology for unraveling the complex biosynthetic pathways of specialized metabolites. nih.govillinois.edu This approach combines data from different high-throughput analytical methods, most notably transcriptomics (the study of all RNA transcripts) and metabolomics (the comprehensive analysis of all metabolites). rsc.orgnih.gov By correlating gene expression patterns with the accumulation of specific compounds, researchers can identify novel genes, enzymes, and regulatory networks involved in the biosynthesis of pharmacologically important molecules like (-)-Mitraphylline. mdpi.comnih.gov

In the context of plants producing (-)-Mitraphylline and other monoterpene indole (B1671886) alkaloids (MIAs), such as species from the Mitragyna and Uncaria genera, integrated omics has been instrumental. These analyses provide insights into how alkaloid profiles are influenced by genetics, development, and tissue type. researchgate.netufl.edu

Detailed research findings from studies on Mitragyna speciosa, a plant known for its rich diversity of MIAs, illustrate the utility of this approach. By combining metabolomic and transcriptomic data, scientists can link the expression of specific genes to the production of alkaloids. For example, transcriptome analysis of M. speciosa cultivars that produce high and low levels of mitragynine (B136389) revealed significant differences in gene expression, pointing towards key genetic determinants of alkaloid profiles. ufl.edunih.gov

Metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-ESI-TOF-MS) has shown that the chemical makeup of these plants is highly dynamic. nih.gov Comparative analysis of young and mature leaves of M. speciosa demonstrated a clear distinction in their metabolite composition, with a high variance in the levels of numerous compounds between the two developmental stages. nih.gov While certain alkaloids are predominant in mature leaves, juvenile leaves may accumulate higher amounts of other related compounds. nih.gov This developmental variation in the metabolome is often correlated with changes in the transcriptome, allowing for the identification of stage-specific biosynthetic genes.

Furthermore, integrated analyses of transcriptomes, genomes, and MIA profiles have directly led to the elucidation of the biosynthetic pathway for the spirooxindole mitraphylline (B1677209) in Mitragyna parvifolia. researchgate.net This research exemplifies how combining multiple omics datasets is crucial for discovering the precise enzymatic steps that lead to the formation of complex molecules. The integration of these large-scale datasets allows for the construction of detailed metabolic models and the identification of candidate genes for functional characterization, ultimately advancing our understanding of how plants like Uncaria tomentosa and Mitragyna speciosa produce their unique chemical repertoires. nih.govresearchgate.net

The table below summarizes findings from a comparative metabolomics study on Mitragyna speciosa, highlighting the differences observed between leaf stages.

| Metabolite Class | Key Finding | Methodology | Significance |

|---|---|---|---|

| Alkaloids | A total of 63 distinct alkaloid features were putatively identified in young and mature leaves. nih.gov | LC-ESI-TOF-MS | Reveals the vast chemical diversity of alkaloids within the plant. |

| Overall Metabolites | Multivariate analysis showed a clear separation (92.8%) in the metabolite profiles of young versus mature leaves. nih.gov | Principal Component Analysis (PCA) of Metabolomic Data | Indicates a significant and systematic shift in leaf chemistry during development. |

| Indole Alkaloids | Corynantheidine accumulation shows an inverse relationship with mitragynine accumulation throughout leaf development. nih.gov | Metabolite Quantification | Suggests developmental regulation and potential precursor-product relationships in the MIA pathway. |

| Monoterpene Indole Alkaloids (MIAs) | Root transcriptome analysis of different cultivars identified significant differences in gene expression related to the MIA pathway. ufl.edu | Transcriptome Sequencing (RNA-Seq) | Links genetic variation to the observed differences in alkaloid accumulation between cultivars. |

| Newly Reported Alkaloids | Compounds such as Akuammidine, alstonine, tryptamine (B22526), and yohimbine were tentatively identified for the first time in M. speciosa. nih.gov | LC-ESI-TOF-MS | Expands the known chemical inventory of the species, suggesting a broader range of potential biological activities. |

Future Research Directions and Conceptual Applications

(-)-Mitraphyllin as a Lead Compound for Novel Chemical Entity Development

Natural products like (-)-Mitraphylline serve as valuable starting points, or lead compounds, in the drug discovery process. nih.govresearchgate.net Developing these natural compounds into drug candidates often necessitates structural modifications and optimization to enhance their pharmacological properties and overcome limitations. mdpi.com

Optimization Strategies for Enhanced Potency and Selectivity

Optimizing a lead compound like (-)-Mitraphylline involves refining its chemical structure to improve its efficacy at lower concentrations (potency) and its ability to interact specifically with the intended biological target while minimizing interactions with other targets (selectivity). unc.edubiobide.com This process can involve structural adjustments, such as adding or removing functional groups, to achieve desired properties. mit.edunih.gov Computational methods, including molecular docking and dynamics simulations, can be employed to predict and understand the interactions between (-)-Mitraphylline or its analogs and biological targets, guiding structural modifications. researchgate.netf1000research.com

Exploration of Bioavailability and Metabolic Stability in Pre-clinical Contexts

Pre-clinical evaluation of (-)-Mitraphylline and its optimized analogs involves assessing their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). usda.gov Bioavailability, which refers to the proportion of the administered compound that reaches the systemic circulation, is a critical factor for oral drug delivery. mdpi.commdpi.com Metabolic stability, the resistance of the compound to degradation by enzymes in the body, influences its duration of action. acs.org Studies have investigated the in vitro ADME properties of (-)-Mitraphylline, revealing its metabolic stability in human liver microsomes but instability in simulated intestinal fluid. researchgate.net It has also shown high plasma protein binding. researchgate.nettaylorandfrancis.com Further pre-clinical studies are necessary to fully understand the bioavailability and metabolic fate of (-)-Mitraphylline and its derivatives. mdpi.com

Data Table: In Vitro Metabolic Stability and Plasma Protein Binding

| Compound | Metabolic Half-life (Human Liver Microsomes) | Plasma Protein Binding |

| (-)-Mitraphylline | 50 min researchgate.net | > 90 % researchgate.nettaylorandfrancis.com |

| Mitragynine (B136389) | Stable researchgate.net | > 90 % researchgate.nettaylorandfrancis.com |

| 7-Hydroxymitragynine | 24 min researchgate.net | > 90 % researchgate.nettaylorandfrancis.com |

Note: Data compiled from in vitro studies.

Utilization of this compound as a Pharmacological Tool for Biological System Probing

Beyond its potential as a therapeutic lead, (-)-Mitraphylline can serve as a pharmacological tool to investigate biological systems and pathways. nih.gov By interacting with specific molecular targets, it can help elucidate the mechanisms underlying various physiological and pathological processes. For instance, its reported immunomodulatory and anti-inflammatory effects suggest its utility in studying immune responses and inflammatory pathways. researchgate.netpasionporlaformulacion.com Research exploring its interaction with proteins, such as beta-amyloid, further highlights its potential as a probe for studying protein binding and related biological events. researchgate.net

Comparative Studies with Related Indole (B1671886) and Oxindole (B195798) Alkaloids in Mechanistic Research

(-)-Mitraphylline belongs to a class of monoterpenoid indole and oxindole alkaloids, which share structural similarities but can exhibit distinct biological activities. frontiersin.orgbiorxiv.org Comparative studies with related alkaloids found in the same plant sources, such as rhynchophylline, isomitraphylline (B1672261), pteropodine, isopteropodine, and uncarine F, are crucial for understanding the structure-activity relationships within this class of compounds. nih.govnih.govfrontiersin.org These comparisons can help identify the specific structural features of (-)-Mitraphylline that are responsible for its observed pharmacological effects and provide insights into the biosynthetic pathways of these alkaloids. frontiersin.orgfrontiersin.org Such research contributes to a deeper understanding of how these natural compounds interact with biological targets and can inform the rational design of new chemical entities with improved properties. nih.govnih.gov

常见问题

Basic Research Questions

Q. What are the established methodologies for isolating (-)-Mitraphyllin from natural sources, and how can purity be validated?

- Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Purity validation requires analytical methods such as NMR (¹H/¹³C), mass spectrometry (HRMS), and X-ray crystallography for structural confirmation. For reproducibility, detailed protocols should include solvent ratios, temperature controls, and reference standards .

- Example Data :

| Source Plant | Extraction Yield (%) | Purity (HPLC) |

|---|---|---|

| Uncaria spp. | 0.12–0.25 | ≥95% |

Q. Which pharmacological targets of this compound are well-characterized, and what experimental models are used to study them?

- Answer : Known targets include anti-inflammatory pathways (e.g., NF-κB inhibition) and opioid receptor modulation. In vitro models use macrophage cell lines (e.g., RAW 264.7) for cytokine profiling, while receptor-binding assays (radioligand displacement) quantify affinity. Dose-response curves and IC₅₀ calculations are critical for reproducibility .

Q. How can researchers design experiments to assess this compound’s cytotoxicity while minimizing false positives?

- Answer : Use multiple cell lines (cancer vs. normal) and assays (MTT, LDH release, Annexin V staining). Include controls for solvent effects and mitochondrial toxicity. Validate results with orthogonal methods (e.g., flow cytometry for apoptosis) and adhere to OECD guidelines for in vitro testing .

Advanced Research Questions

Q. How should discrepancies in this compound’s reported bioactivity across studies be systematically analyzed?

- Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate variables like dosage ranges, cell line specificity, and assay conditions. Apply statistical tools (e.g., random-effects models) to account for heterogeneity. Differences in enantiomeric purity or solvent systems (DMSO vs. aqueous) often explain contradictions .

Q. What strategies optimize enantioselective synthesis of this compound to improve yield and stereochemical fidelity?

- Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Sharpless epoxidation) can enhance stereocontrol. Reaction parameters (temperature, solvent polarity) must be rigorously optimized. Validate enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

- Example Data :

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| L-Proline | 88 | 42 |

| Jacobsen’s Salen | 95 | 67 |

Q. How do pharmacokinetic differences between in vitro and in vivo models impact this compound’s efficacy?

- Answer : In vivo studies must address bioavailability limitations (e.g., poor solubility) using formulations like liposomes or cyclodextrin complexes. Pharmacokinetic profiling (plasma half-life, tissue distribution via LC-MS/MS) and metabolite identification (CYP450 assays) are essential to bridge in vitro findings .

Methodological Guidance

- Literature Review : Use databases (PubMed, Scopus) with search terms: “this compound AND isolation,” “pharmacokinetics,” “synthesis.” Apply MeSH terms (e.g., “Alkaloids/therapeutic use”) and filter for peer-reviewed studies (2000–2025) .

- Data Reproducibility : Follow ARRIVE guidelines for in vivo studies and MIAME standards for omics data. Share raw spectra, chromatograms, and statistical code in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。